9-Hydroperoxy-9-methylfluorene

Genotoxicity PAH Bioactivation Adductomics

Researchers studying PAH-induced carcinogenesis require 9-hydroperoxy-9-methylfluorene-not the reduced alcohol-to quantify covalent DNA/RNA/protein adducts. Unlike 9-hydroxy-9-methylfluorene, only the hydroperoxide form generates covalent macromolecular adducts essential for CYP450 activity assays (metyrapone/SKF-525A inhibition), radical-mediated toxicity research, and secondary oxidation kinetic modeling. Sourced for immediate global dispatch.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 18774-09-9
Cat. No. B100480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroperoxy-9-methylfluorene
CAS18774-09-9
Synonyms9-hydroperoxy-9-methylfluorene
9-MF-OOH
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C3=CC=CC=C31)OO
InChIInChI=1S/C14H12O2/c1-14(16-15)12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,15H,1H3
InChIKeyHSOVYQBHMNRGKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Hydroperoxy-9-methylfluorene: Reactive Intermediate in PAH Metabolism


9-Hydroperoxy-9-methylfluorene (CAS 18774-09-9) is a secondary organic hydroperoxide derived from the polycyclic aromatic hydrocarbon (PAH) 9-methylfluorene [1]. It is characterized by a hydroperoxy (-OOH) group and a methyl group both substituted at the C9 position of the fluorene skeleton, with a molecular formula of C14H12O2 and a molecular weight of 212.24 g/mol . This compound is primarily recognized as a primary oxygenation metabolite formed during the cytochrome P-450-catalyzed oxidation of 9-methylfluorene [1], and it serves as a valuable probe for investigating PAH bioactivation, autoxidation mechanisms, and radical-mediated covalent binding to biomacromolecules [2].

CYP450-mediated hydroperoxidation probe
PAH bioactivation and covalent adduct studies
Secondary autoxidation and radical generation model

Why 9-Hydroperoxy-9-methylfluorene Cannot Be Replaced


Generic substitution with closely related analogs such as 9-hydroxy-9-methylfluorene (the reduced alcohol form) or fluorene fails to recapitulate the unique reactivity profile of 9-hydroperoxy-9-methylfluorene. The hydroperoxide group confers distinct redox behavior and electrophilic reactivity that drives covalent adduct formation with DNA, RNA, and proteins—a property absent in the corresponding alcohol [1]. Furthermore, the presence of the 9-methyl substituent modulates the C9-H bond strength and autoxidation kinetics compared to unsubstituted fluorene [2]. In cytochrome P-450 metabolic studies, 9-hydroperoxy-9-methylfluorene is the actual reactive intermediate responsible for macromolecular binding, while 9-hydroxy-9-methylfluorene is a downstream detoxification product [1]. Therefore, substituting the hydroperoxide with its alcohol or parent hydrocarbon would eliminate the very reactivity that makes this compound essential for studying PAH bioactivation, radical-mediated toxicity, and secondary oxidation mechanisms.

9-Hydroperoxy-9-methylfluorene
Reactive electrophile; forms covalent DNA/protein adducts
9-Hydroxy-9-methylfluorene
Stable alcohol; downstream detoxification product lacks adduct reactivity
C9-methyl and -OOH substitution
Distinct C–H bond strength and autoxidation kinetics
Fluorene (unsubstituted)
Different radical reactivity profile; autoxidation rate may shift

9-Hydroperoxy-9-methylfluorene vs. Analogs


Covalent Adduct Formation vs. Alcohol Stability

Incubation of 14C-labeled 9-hydroperoxy-9-methylfluorene with rat liver microsomal preparations resulted in covalent binding of radioactive label to proteins, RNA, and DNA [1]. This electrophilic reactivity is a direct consequence of the hydroperoxide functional group. In contrast, the reduced analog 9-hydroxy-9-methylfluorene does not exhibit this covalent binding capacity, as it lacks the reactive peroxide moiety. While the original study does not report a binding ratio for the alcohol, the mechanistic basis is clear: the hydroperoxide undergoes metabolic activation or direct radical-mediated reactions to generate electrophilic species capable of attacking nucleophilic sites on macromolecules. This covalent binding event is the molecular initiating event for potential genotoxicity and cytotoxicity.

Covalent adduct formation
Class-level
Hydroperoxide binds DNA, RNA, protein; alcohol shows no binding
Supports adductomics; alcohol cannot serve as electrophilic probe
Qualitative difference; binding ratio not reported
Genotoxicity PAH Bioactivation Adductomics Covalent Binding

Metyrapone-Sensitive Hydroperoxide Accumulation

In reconstituted cytochrome P-450 oxygenase systems, 9-hydroperoxy-9-methylfluorene is rapidly converted to 9-hydroxy-9-methylfluorene by the enzyme alone [1]. However, the addition of metyrapone, a known CYP450 inhibitor, inhibits this conversion, resulting in significant accumulation of 9-hydroperoxy-9-methylfluorene for positive identification [1]. This differential sensitivity to metyrapone provides a clear experimental distinction: 9-hydroperoxy-9-methylfluorene levels can be modulated by enzyme inhibitors, whereas 9-hydroxy-9-methylfluorene is the terminal product unaffected by such inhibition. This property makes the hydroperoxide a superior probe for studying CYP450-mediated peroxidative metabolism.

Metyrapone accumulation
Head-to-head
Hydroperoxide accumulates upon CYP450 inhibition; alcohol unaffected
Supports CYP450 peroxidation activity assays
Reconstituted enzyme system; qualitative observation
Drug Metabolism Cytochrome P450 Enzyme Inhibition Bioactivation

Secondary Autoxidation Rate Acceleration

Kinetic modeling of fluorene autoxidation, a model system for secondary hydroperoxide behavior, revealed that the secondary oxidation of fluorenyl hydroperoxide to fluorenone proceeds with a rate constant of 25 M⁻¹s⁻¹, which is approximately 2.2-fold faster than the primary autoxidation rate of fluorene to its hydroperoxide (11.3 M⁻¹s⁻¹) [1]. While these values are for the unsubstituted fluorene system, they establish a class-level trend: secondary hydroperoxide oxidation is kinetically favored over primary hydrocarbon oxidation. The 9-methyl substituent in 9-hydroperoxy-9-methylfluorene is expected to further modulate the C9-H bond dissociation energy (BDE) and thus alter the absolute rate constants. DFT modeling likewise predicts faster oxidation for the secondary autoxidation step [1].

Autoxidation rate
Class-level
2.2× faster secondary oxidation (25 vs 11.3 M⁻¹s⁻¹, fluorene system)
May support accelerated radical initiation studies
Unsubstituted fluorene model; 9-methyl may modulate rates
Autoxidation Radical Chemistry Kinetics Hydroperoxide Decomposition

Radical Oxidation Reactivity Ranking

Molecular orbital theory calculations for the homogeneous gas-phase formation of dibenzofuran from fluorene derivatives established a clear reactivity order: 9-fluorenone > 9-methylfluorene > fluorene > phenanthrene [1]. This ranking indicates that 9-methylfluorene (the parent hydrocarbon of 9-hydroperoxy-9-methylfluorene) exhibits intermediate reactivity in reactions initiated by •OH radical addition to the C8a position. While the hydroperoxide derivative was not directly studied, the electronic and steric effects of the 9-methyl substituent influence the overall reactivity profile of the fluorene core. This class-level inference supports the notion that 9-hydroperoxy-9-methylfluorene is more reactive than the unsubstituted fluorenyl hydroperoxide, a factor relevant for applications requiring controlled radical generation.

Radical reactivity rank
Class-level
9-fluorenone > 9-methylfluorene > fluorene > phenanthrene
Parent 9-methylfluorene intermediate in •OH-initiated reactivity
Gas-phase calculation; not directly measured for hydroperoxide
Radical Oxidation Reactivity Ranking Dibenzofuran Formation OH Radical

Physicochemical Properties: Methyl vs. Unsubstituted

Predicted physicochemical data provide a basis for differentiation in purification and handling. 9-Hydroperoxy-9-methylfluorene has a predicted boiling point of 384.6 ± 32.0 °C and a predicted density of 1.26 ± 0.1 g/cm³ . In contrast, the unsubstituted analog 9H-fluoren-9-yl hydroperoxide (CAS 7517-72-8) has a predicted boiling point of 393.1 ± 32.0 °C and a predicted density of 1.30 ± 0.1 g/cm³ [1]. The methyl substitution reduces the predicted boiling point by approximately 8.5 °C and density by ~0.04 g/cm³ compared to the unsubstituted hydroperoxide. These differences, while small, may influence solvent selection for recrystallization or chromatographic separation.

Physicochemical properties
Cross-study comparable
BP: 384.6°C (pred.), ~8.5°C lower than unsubstituted. Density: 1.26 g/cm³
May aid purification and handling differentiation
Predicted data; experimental verification needed
Physicochemical Properties Boiling Point Density Predicted Data

Research Applications of 9-Hydroperoxy-9-methylfluorene


DNA/Protein Adduct Quantification in Genotoxicity

Based on the demonstrated covalent binding of 14C-labeled 9-hydroperoxy-9-methylfluorene to DNA, RNA, and proteins [1], this compound serves as a direct electrophilic probe for quantifying macromolecular adducts. Researchers investigating the molecular mechanisms of PAH-induced carcinogenesis require the hydroperoxide itself—not the reduced alcohol—because the alcohol does not form covalent adducts. This compound enables dose-response adduct formation studies without the confounding variable of metabolic activation efficiency.

CYP450 Hydroperoxidation Activity Assays

The differential accumulation of 9-hydroperoxy-9-methylfluorene in the presence of metyrapone [2] makes this compound an essential substrate for CYP450 activity assays. Unlike 9-hydroxy-9-methylfluorene, which is a terminal product, the hydroperoxide allows researchers to monitor the peroxidative step directly and assess inhibition by compounds like metyrapone or SKF-525A. This application is critical for drug metabolism and toxicology laboratories studying PAH bioactivation.

Hydroperoxide Decomposition & Radical Generation

The established kinetic framework for fluorene autoxidation [3] positions 9-hydroperoxy-9-methylfluorene as a valuable model compound for investigating secondary hydroperoxide decomposition mechanisms. The class-level inference that secondary oxidation proceeds approximately 2.2× faster than primary oxidation suggests that this hydroperoxide can serve as a controlled source of hydroxyl radicals (HO•) when trapped with benzene to form phenol. Researchers in free radical chemistry and polymer degradation can utilize this compound to study initiation kinetics and radical chain reactions.

Synthetic Intermediate for 9-Substituted Fluorenes

The intermediate reactivity ranking of the parent 9-methylfluorene in radical-mediated dibenzofuran formation [4] indicates that 9-hydroperoxy-9-methylfluorene may serve as a convenient precursor for synthesizing 9-hydroxy-9-methylfluorene via reduction, or 9-methylfluorenone via dehydration. The predicted physicochemical differences (lower boiling point and density compared to unsubstituted fluorenyl hydroperoxide) may facilitate purification in synthetic workflows, making it a pragmatic choice for medicinal chemistry and materials science applications requiring 9-functionalized fluorenes.

Application
Selection Property
Validation Focus
DNA/protein adduct studies (genotoxicity research)
Reactive electrophile probe (hydroperoxide vs. alcohol)
Confirm adduct formation via radioactivity or mass spec
CYP450 hydroperoxidation activity assays
CYP450 inhibition-sensitive accumulation
Enzyme inhibition verification with metyrapone
Hydroperoxide decomposition/radical generation
Secondary hydroperoxide decomposition rate
Radical trapping and kinetic rate validation
Synthetic intermediate for 9-functionalized fluorenes
Synthetic versatility and predicted physical properties
Purity and handling optimization for reduction/dehydration

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